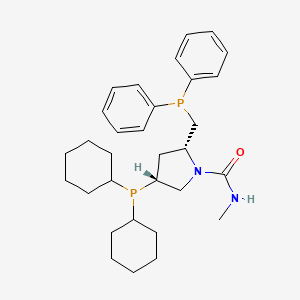

(2R,4R)-Mccpm

Description

Significance of Enantioselective Synthesis in Modern Organic Chemistry

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern organic chemistry, enabling the precise construction of molecules with defined three-dimensional structures. numberanalytics.comchiralpedia.comnumberanalytics.com This capability is paramount because enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities and properties. chiralpedia.comchiralpedia.comrsc.orgmdpi.com In the pharmaceutical industry, for instance, one enantiomer of a drug may possess the desired therapeutic effect, while the other could be inactive or even harmful, as tragically highlighted by the thalidomide (B1683933) case. chiralpedia.comchiralpedia.commdpi.com Consequently, regulatory bodies worldwide, including the FDA, increasingly mandate the use of single enantiomer drugs to ensure efficacy, safety, and predictable pharmacological profiles. rsc.orgveranova.com The ability to control stereochemistry is therefore critical for the development of effective pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Overview of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, a highly efficient strategy for obtaining chiral compounds, relies heavily on the use of chiral catalysts. chiralpedia.commdpi.com These catalysts are typically transition metal complexes coordinated with chiral organic ligands. mdpi.compnas.orgchinesechemsoc.orgpnas.org The chiral ligand plays a decisive role by creating a specific chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction and favoring the formation of one enantiomer over the other. pnas.orgpnas.org Thousands of chiral ligands have been developed, with certain structural classes, often termed "privileged ligands," demonstrating broad applicability across various asymmetric transformations. mdpi.compnas.orgchinesechemsoc.orgpnas.org These ligands, frequently featuring phosphorus, nitrogen, or carbene donor atoms, coordinate with metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) to form highly selective catalytic systems. alfachemic.com The design and synthesis of effective chiral ligands remain a significant area of research, as different reactions and substrates often require tailor-made ligands for optimal performance. mdpi.compnas.org

Historical Context and Initial Discovery of (2R,4R)-MCCPM as a Chiral Ligand

The field of chiral catalysis has seen significant advancements since the mid-20th century, with the development of chiral catalysts and ligands revolutionizing the synthesis of enantiomerically pure compounds. chiralpedia.com this compound, chemically known as (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide, is a prominent example of a chiral bisphosphine ligand. cymitquimica.comcymitquimica.comstrem.com Its synthesis is rooted in the chemistry of chiral pyrrolidine (B122466) derivatives, with its preparation being known from prior art. google.comgoogle.compsu.edu

The utility of MCCPM ligands in asymmetric catalysis gained traction with early research into their application in rhodium-catalyzed asymmetric hydrogenation. A seminal publication in Tetrahedron Letters in 1989 by Achiwa and colleagues detailed the practical asymmetric synthesis of (R)-(-)-phenylephrine hydrochloride catalyzed by a this compound-rhodium complex, marking a significant early application for this specific enantiomer. psu.eduacs.orggoogle.comresearchgate.net This work, along with subsequent developments, established this compound as a valuable chiral ligand for inducing high enantioselectivity in catalytic hydrogenations, particularly for the synthesis of chiral amino alcohols. google.comgoogle.comgoogle.compatsnap.comnptel.ac.inlibretexts.orgwiley-vch.de

Detailed Research Findings and Applications

The primary application area for this compound as a chiral ligand is in transition metal-catalyzed asymmetric hydrogenation reactions. Its unique structure, featuring two phosphine (B1218219) moieties with defined stereochemistry, allows it to effectively coordinate with metals like rhodium, creating highly selective catalytic systems. alfachemic.comcymitquimica.comcymitquimica.comstrem.compsu.eduresearchgate.net

Asymmetric Hydrogenation of Amino Ketones

This compound, often in conjunction with rhodium precursors, has demonstrated exceptional efficacy in the asymmetric hydrogenation of various amino ketone derivatives. These reactions are crucial for the synthesis of enantiomerically pure β-amino alcohols and related compounds, which are prevalent structural motifs in many pharmaceuticals.

One of the most well-documented applications of the this compound ligand is in the synthesis of L-phenylephrine hydrochloride. google.comgoogle.comgoogle.compatsnap.com In this process, the prochiral N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone is hydrogenated using a catalyst system comprising [Rh(COD)Cl]₂ and this compound. This catalytic system has been reported to yield L-phenylephrine with high enantiomeric excess, reaching up to 92% and with potential for greater than 99% ee. google.com

Furthermore, rhodium complexes featuring this compound have been employed for the general asymmetric hydrogenation of α-amino ketone hydrochloride salts. nptel.ac.inlibretexts.org These reactions typically achieve high enantioselectivity and yield, providing access to valuable chiral intermediates. For instance, the hydrogenation of 3-aryloxy-2-oxo-1-propylamine derivatives using related MCCPM complexes has yielded chiral β-adrenergic blocking agents like (S)-Propranolol with high enantiomeric excess. wiley-vch.dewiley-vch.de While some specific examples for other chiral targets like (R)-Fluoxetine or (R)-(-)-norcarnitine have utilized different MCCPM enantiomers (e.g., (2S,4S)-MCCPM), the underlying principle of MCCPM ligands facilitating high enantioselectivity in rhodium-catalyzed hydrogenations remains consistent. libretexts.orgresearchgate.net

Table 1: Key Applications of this compound in Asymmetric Hydrogenation

| Reaction Type | Substrate Example | Catalyst System (Metal + Ligand) | Enantiomeric Excess (ee) | Yield (%) |

| Asymmetric Hydrogenation | N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone | [Rh(COD)Cl]₂ / this compound | 92% (up to >99%) | N/A |

| Asymmetric Hydrogenation | α-amino ketone hydrochloride salts (general) | Rh-(2R,4R)-MCCPM | High | High |

| Asymmetric Hydrogenation | Precursors for chiral β-adrenergic blocking agents (e.g., L-phenylephrine) | Rh-(2R,4R)-MCCPM | High | High |

Other Potential Applications

While asymmetric hydrogenation represents the most prominent application of this compound, related pyrrolidine bisphosphine ligands (CPMs) have also shown efficacy in other catalytic transformations, such as the asymmetric conjugate addition of diorganozinc reagents to enones. researchgate.net However, specific documented applications of the this compound enantiomer in these broader catalytic areas are less detailed in the provided search results.

Compound List:

this compound

Rhodium (Rh)

Iridium (Ir)

Palladium (Pd)

Copper (Cu)

L-phenylephrine hydrochloride

(S)-Propranolol

(R)-Fluoxetine hydrochloride

(R)-(-)-norcarnitine

DIOP

BPPM

CPM

MCCXM

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34)/t25-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREAVWOTKQHAAN-FYBSXPHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of 2r,4r Mccpm

Established Synthetic Routes to (2R,4R)-MCCPM

The synthesis of this compound is a complex, multi-step process that has been established through prior art, with references pointing to specific patent literature for detailed methodologies google.comgoogle.com. Achieving high stereochemical purity is a hallmark of its preparation, essential for its function as a chiral auxiliary.

Key Precursors and Core Synthetic Steps of this compound

The synthesis of this compound involves the precise assembly of its molecular architecture, which includes a pyrrolidine (B122466) core functionalized with dicyclohexylphosphino and diphenylphosphino moieties, along with an N-methyl-1-pyrrolidinecarboxamide group cymitquimica.com. While specific detailed steps are proprietary or found in extensive patent literature, general synthetic strategies for similar chiral phosphine (B1218219) ligands often involve:

Chiral Pool Starting Materials: Utilizing readily available chiral precursors, such as amino acids or their derivatives, to establish the stereogenic centers of the pyrrolidine ring wiley-vch.deuni-muenchen.de.

Functional Group Transformations: A series of reactions to introduce and modify functional groups on the core structure, potentially including protection/deprotection steps, alkylations, and amide formations uni-muenchen.de.

Phosphine Introduction: The critical step of incorporating the phosphine functionalities (dicyclohexylphosphino and diphenylphosphino) onto the chiral scaffold. This typically involves nucleophilic substitution reactions with phosphide (B1233454) reagents or related organophosphorus chemistry uni-muenchen.dethieme-connect.de.

Stereochemical Control: Throughout the synthesis, maintaining and ensuring the correct (2R,4R) configuration is paramount, often involving stereoselective reactions or resolution techniques google.comgoogle.comuni-muenchen.de. A reported synthesis pathway for a related ligand involves approximately 16 steps, highlighting the intricate nature of its preparation uni-muenchen.de.

Optimization of Synthetic Yield and Ligand Stereochemical Purity

The commercial availability and application of this compound, often with a minimum purity of 95% cymitquimica.com, indicate that its synthetic routes have been optimized for both yield and stereochemical integrity. Key aspects of this optimization include:

Yield Improvement: Strategies to maximize the conversion of starting materials to the final product are crucial for cost-effectiveness, especially for industrial-scale applications like L-phenylephrine hydrochloride synthesis google.comgoogle.comgoogle.com.

Stereochemical Purity: The efficacy of this compound as a chiral ligand is directly dependent on its enantiomeric and diastereomeric purity. Methods to achieve high purity, such as crystallization or chromatographic separation of diastereomers, are integral to its production google.comgoogle.comuni-muenchen.de.

Synthesis of Analogues and Derivatives of this compound

The development of chiral ligands is an ongoing field, with researchers continuously synthesizing analogues and derivatives of established ligands like this compound to fine-tune their catalytic performance.

Structural Modifications and Design Rationale for this compound Analogues

Analogues and derivatives of this compound are designed to modify its electronic and steric properties, thereby altering its coordination behavior with transition metals and influencing the selectivity and activity of the resulting catalyst complex.

Modification of Phosphine Moieties: Variations in the phosphine substituents, such as replacing phenyl groups with cyclohexyl groups or altering the alkyl chains, can significantly impact the ligand's steric bulk and electronic donating ability, which in turn affects enantioselectivity and reactivity in catalytic reactions wiley-vch.deuni-muenchen.de. For instance, studies have shown that the nature of the phosphine substituents plays a crucial role in the reaction outcome of asymmetric hydrogenation uni-muenchen.de.

Core Structure Variations: Researchers have explored modifications to the central scaffold, such as developing ligands with cyclopentane (B165970) or other cyclic frameworks, to rigidify the ligand structure and potentially enhance chiral induction wiley-vch.deuni-muenchen.de.

Polymer-Supported Derivatives: As mentioned, immobilizing the ligand onto a solid support creates a derivative that is easier to handle, separate from reaction mixtures, and reuse. This strategy is particularly valuable for industrial applications where catalyst recovery is critical google.comgoogle.com.

Synthetic Methodologies for this compound Derivatives

The synthesis of derivatives typically builds upon the established routes for the parent ligand, incorporating specific modifications.

Polymer Immobilization: The synthesis of polymer-bound this compound involves covalent attachment of the ligand to a functionalized polymer resin. This is often achieved by linking the ligand, or a precursor thereof, to the polymer backbone, commonly through reactions involving the phenyl groups of the diphenylphosphino moiety google.comgoogle.com.

Analog Synthesis: The creation of structural analogues generally follows similar multi-step synthetic strategies as the parent ligand. Key steps would involve using different chiral starting materials or introducing varied phosphine substituents or linker groups at appropriate stages of the synthesis wiley-vch.deuni-muenchen.de. For example, the development of related BCPM ligands by Achiwa suggests variations in the phosphine substituents or the arrangement of these groups on the core structure wiley-vch.de.

Compound List

this compound

(2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-1-pyrrolidinecarboxamide

(R,R)-MCCPM

L-phenylephrine hydrochloride

N-benzyl-L-phenylephrine

N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone

DIOP ligands

MOD-DIOP

Cy-DIOP

BCPM ligands

Coordination Chemistry of 2r,4r Mccpm Metal Complexes

Formation and Characterization of (2R,4R)-MCCPM-Rhodium Complexes

The coordination of this compound to rhodium centers has been a subject of considerable interest, particularly for its role in asymmetric catalysis. These rhodium-MCCPM complexes are recognized as effective catalysts for various enantioselective transformations, most notably the asymmetric hydrogenation of prochiral substrates.

As a bidentate ligand, this compound typically chelates to a rhodium metal center through its two phosphorus atoms. This chelation forms a stable five-membered ring, a common structural motif for bidentate phosphine (B1218219) ligands in coordination chemistry. The specific (2R,4R) configuration of the MCCPM ligand is crucial, as it establishes a well-defined chiral pocket around the rhodium atom. This chiral environment is instrumental in controlling the stereochemical course of catalytic reactions. When a prochiral substrate coordinates to the rhodium center, the steric and electronic influences of the this compound ligand dictate the preferential approach of the substrate to one of its enantiotopic faces, thereby inducing high enantioselectivity in the product google.comresearchgate.net. For instance, in the asymmetric hydrogenation of amino ketones, the precise spatial orientation of the phosphine donors and the chiral centers of the pyrrolidine (B122466) ring guide the substrate, leading to the selective formation of one enantiomer google.comresearchgate.netthieme-connect.de. The synthesis of these complexes commonly involves the reaction of a rhodium precursor, such as dichloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂), with the this compound ligand under inert atmosphere conditions google.comgoogle.com.

The structural elucidation and characterization of this compound-rhodium complexes, including the identification of active catalytic species, rely on a range of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is indispensable for confirming the ligand's coordination to the rhodium center and for verifying the complex's structure and purity. The ³¹P NMR spectrum is of paramount importance for phosphine ligands, as the chemical shifts and coupling constants provide direct information about the electronic environment and coordination state of the phosphorus atoms. Infrared (IR) spectroscopy can also offer insights into the vibrational modes of the coordinated ligand and the metal-ligand bonds. While the exact nature of transient active species in catalytic cycles can be challenging to isolate, in-situ spectroscopic methods, such as operando NMR or X-ray Absorption Spectroscopy (XAS), are often employed to study these species directly in solution or under reaction conditions, providing critical data on their coordination number, oxidation state, and local environment nih.govnih.gov.

Table 1: Applications of this compound-Rhodium Catalysts in Asymmetric Hydrogenation

| Reaction Type | Substrate Class | Key Outcome / Product Example | References |

| Asymmetric Hydrogenation | Amino ketones (e.g., m-hydroxyacetophenone derivatives) | Enantioselective synthesis of β-amino alcohols (e.g., Phenylephrine) | google.comresearchgate.netgoogle.com |

| Asymmetric Hydrogenation | β-amino ketone derivatives | Enantioselective synthesis of γ-amino alcohols (e.g., Fluoxetine) | thieme-connect.denih.gov |

| Asymmetric Hydrogenation | Ethyl 4-(dimethylamino)-3-oxobutanoate | Synthesis of (R)-(-)-norcarnitine | researchgate.net |

Exploration of Other Transition Metal Complexes with this compound

Beyond rhodium, the versatile coordination capabilities of this compound suggest its potential utility with other transition metals prominent in catalysis, such as iridium and ruthenium.

While the literature extensively details the coordination chemistry of this compound with rhodium, its specific interactions with iridium and ruthenium are less documented in the provided sources. However, based on the general coordination preferences of these metals and the known behavior of similar chiral phosphine ligands, a comparative analysis can be inferred.

Iridium: Iridium, particularly in its +1 and +3 oxidation states, readily forms stable complexes with phosphine ligands. Iridium(I) complexes typically adopt square planar geometries, while Iridium(III) complexes are commonly octahedral rsc.orgwikipedia.org. Chiral phosphine ligands, including those with pyrrolidine scaffolds, are known to be highly effective in iridium-catalyzed asymmetric hydrogenations, achieving excellent enantioselectivities for substrates like β-amino ketones and β-ketoesters nih.govrsc.orgresearchgate.net. It is plausible that this compound would form stable Ir(I) or Ir(III) complexes, adopting geometries that promote asymmetric induction. The steric and electronic properties of MCCPM would influence the coordination sphere, potentially leading to catalytic activity comparable to or complementary to its rhodium counterparts.

Ruthenium: Ruthenium is a cornerstone in asymmetric catalysis, widely employed in hydrogenation and transfer hydrogenation reactions, often in conjunction with chiral diphosphine ligands researchgate.netnih.govresearchgate.netacs.orgsnnu.edu.cnfrontiersin.orgrsc.org. Ruthenium complexes predominantly exhibit octahedral coordination geometries, with common oxidation states including +2 and +3 frontiersin.orgrsc.org. Similar to iridium, this compound could coordinate to ruthenium centers, thereby influencing the stereochemical outcomes of catalytic processes. The specific binding mode and the resultant coordination environment would be contingent upon the ruthenium precursor and the reaction conditions.

A comparative perspective on the coordination environments would highlight the distinct electronic and steric preferences of Rh, Ir, and Ru. Rhodium(I) complexes with bidentate phosphines like MCCPM often adopt a square planar geometry with the phosphine donors in cis positions core.ac.uk. In contrast, Ir(I) can also form square planar complexes, while Ir(III) and Ru(II)/Ru(III) species typically favor octahedral arrangements. The chiral nature of this compound would enable it to adapt its binding conformation to suit the preferred coordination geometries of these different metal ions, thereby modulating their catalytic performance. Although direct spectroscopic data detailing MCCPM's coordination with iridium and ruthenium are limited in the provided snippets, general coordination chemistry principles suggest that the ligand's flexibility and electronic characteristics would allow for effective coordination to these metals, influencing their catalytic applications.

Compound List

this compound

Rhodium (Rh)

Iridium (Ir)

Ruthenium (Ru)

[Rh(COD)Cl]₂ (Dichloro(1,5-cyclooctadiene)rhodium(I) dimer)

Asymmetric Catalytic Applications of 2r,4r Mccpm Complexes

Enantioselective Hydrogenation Reactions Catalyzed by (2R,4R)-MCCPM-Rhodium Complexes

Complexes of this compound with rhodium are particularly renowned for their ability to catalyze the asymmetric hydrogenation of functionalized ketones. lu.ch These catalytic systems have proven effective for the hydrogenation of α, β, and γ-alkyl amino ketone hydrochloride salts, achieving high enantioselectivity and productivity. libretexts.orgnptel.ac.in The success of the this compound-Rhodium catalyst is attributed to the rigid structure of the pyrrolidine (B122466) ring and the specific steric and electronic properties of the phosphine (B1218219) groups, which create a well-defined chiral environment around the metal center. lu.ch

The asymmetric hydrogenation of α-aminoacetophenone derivatives is a key reaction for the synthesis of optically active 2-amino-1-arylethanols, a structural motif present in many biologically active compounds. The neutral this compound-rhodium complex has been identified as an efficient catalyst for these transformations. researchgate.net

A practical asymmetric synthesis of the adrenergic agent (R)-(-)-Phenylephrine hydrochloride has been achieved using a this compound-rhodium complex as the chiral catalyst. mju.ac.thresearchgate.netresearchgate.net The key step involves the enantioselective hydrogenation of an α-aminoacetophenone precursor, specifically 3'-benzyloxy-2-(N-benzyl-N-methyl)aminoacetophenone hydrochloride. researchgate.netgoogle.com This reaction, reported by Takeda et al., yielded the corresponding amino alcohol, which after debenzylation, afforded (R)-phenylephrine with an enantiomeric excess (ee) of 85%. mju.ac.thresearchgate.net The catalyst is typically prepared in situ from a rhodium precursor like [Rh(COD)Cl]₂ and the this compound ligand. google.comgoogleapis.com

Table 1: Asymmetric Hydrogenation for the Synthesis of (R)-(-)-Phenylephrine Precursor

| Substrate | Catalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 3'-benzyloxy-2-(N-benzyl-N-methyl)aminoacetophenone hydrochloride | This compound-Rhodium | R | 85% | mju.ac.th, researchgate.net |

The versatility of the this compound-rhodium catalyst system extends to the synthesis of other important pharmaceuticals, such as the anthelmintic drug (S)-(-)-Levamisole. A practical asymmetric synthesis of this compound was developed utilizing the enantioselective hydrogenation of a key α-aminoacetophenone derivative as the crucial step, catalyzed by the neutral this compound-rhodium complex. researchgate.netscribd.com This application underscores the catalyst's effectiveness for creating chiral centers in α-amino ketone structures. researchgate.net

The enantioselective hydrogenation of β-amino ketones provides a direct route to chiral γ-amino alcohols, which are valuable building blocks in medicinal chemistry. nih.govorganic-chemistry.org The this compound-Rhodium catalyst system has been successfully applied to the asymmetric hydrogenation of β-amino ketone hydrochlorides, demonstrating high enantioselectivity and reactivity. lu.ch

Chiral γ-amino alcohols are key structural components in a number of pharmaceutical agents. nih.gov The asymmetric hydrogenation of β-amino ketones, catalyzed by rhodium complexes of chiral phosphine ligands like MCCPM, represents an efficient method for their synthesis. lu.chnih.gov Research by Achiwa and colleagues demonstrated the utility of the (2S,4S)-MCCPM-Rh catalyst in the enantioselective reduction of β-amino ketones. nih.gov This method provides access to optically active γ-amino alcohols, which are precursors to important drugs. nih.gov For instance, the hydrogenation of 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride using this catalyst system yields the corresponding γ-amino alcohol with high enantioselectivity. nih.gov

A significant application of this methodology is the practical asymmetric synthesis of (R)-Fluoxetine, a potent selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov Achiwa's group developed a synthesis route where the key step is the enantioselective hydrogenation of a β-amino ketone precursor catalyzed by a (2S,4S)-MCCPM-rhodium complex. nih.gov The hydrogenation of 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride proceeded with a high enantiomeric excess. nih.gov This approach highlights the catalyst's capability in synthesizing chiral drug intermediates. lu.chnih.gov

Table 2: Asymmetric Hydrogenation of β-Amino Ketones for (R)-Fluoxetine Synthesis

| Substrate | Catalyst | Product Configuration | Enantiomeric Excess (ee) | Substrate/Catalyst Ratio | Reference |

| 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride | (2S,4S)-MCCPM-Rhodium | R | 90.8% | 1000 | nih.gov |

| 3-(methylamino)-1-phenyl-1-propanone hydrochloride | (2S,4S)-MCCPM-Rhodium | R | 79.8% | N/A | nih.gov |

Substrate Scope and Substrate Specificity in this compound-Rhodium Catalyzed Hydrogenations

The rhodium complexes of this compound have proven to be exceptionally effective catalysts for the asymmetric hydrogenation of a range of prochiral substrates, particularly functionalized ketones. The catalyst system exhibits high levels of enantioselectivity and reactivity, making it a valuable tool for the synthesis of optically active compounds, which are crucial intermediates in the pharmaceutical industry.

The substrate scope of the this compound-Rhodium catalyst system is broad, encompassing α-keto esters, as well as α-, β-, and γ-amino ketone derivatives. The efficiency and stereoselectivity of the hydrogenation are often influenced by the structure of the substrate and the reaction conditions.

Hydrogenation of Amino Ketones:

A significant application of the this compound-Rh catalyst is in the asymmetric hydrogenation of amino ketone hydrochlorides. This has been instrumental in the practical synthesis of several chiral drugs. For instance, the enantioselective hydrogenation of α-, β-, and γ-alkyl amino ketone hydrochloride salts can be achieved with excellent enantioselectivity and reactivity, often with high substrate-to-catalyst ratios (S/C) up to 100,000. researchgate.net

One of the hallmark achievements of this catalytic system is in the synthesis of (R)-(-)-phenylephrine. The asymmetric hydrogenation of a protected amino ketone precursor, 3'-benzyloxy-2-(N-benzyl-N-methyl)aminoacetophenone hydrochloride, using a this compound-rhodium complex, yields the corresponding chiral amino alcohol with high enantiomeric excess (ee). diva-portal.orgdiva-portal.org Similarly, this catalyst has been effectively used in the synthesis of (S)-(-)-levamisole through the efficient asymmetric hydrogenation of α-aminoacetophenone derivatives. researchgate.net The catalyst has also been applied to the synthesis of (R)-fluoxetine via the hydrogenation of a β-amino ketone derivative. dicp.ac.cnrsc.org

Interactive Table: Asymmetric Hydrogenation of Amino Ketones with this compound-Rhodium Catalyst

| Substrate | Product | ee (%) | Yield (%) | Catalyst System | Conditions | Reference |

| 3'-benzyloxy-2-(N-benzyl-N-methyl)aminoacetophenone hydrochloride | N-benzyl-(R)-phenylephrine | 85 | - | [Rh(COD)Cl]₂ / this compound | H₂ (10-50 bar), 20 h | tcichemicals.comlibretexts.org |

| 3'-benzyloxy-2-(N-benzyl-N-methyl)aminoacetophenone hydrochloride | N-benzyl-L-phenylephrine | 92 | - | [Rh(COD)Cl]₂ / this compound | H₂ (20 bar), 4-6 h | tcichemicals.com |

| α-aminoacetophenone derivative | (S)-(-)-levamisole | - | - | neutral this compound-rhodium complex | - | researchgate.net |

| 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride | Precursor for (R)-fluoxetine | 90.8 | - | (2S,4S)-MCCPM-Rh catalyst | S/C ratio 1000 | dicp.ac.cn |

| 3-(methylamino)-1-phenyl-1-propanone hydrochloride | Precursor for (R)-fluoxetine | 79.8 | - | (2S,4S)-MCCPM-Rh catalyst | - | dicp.ac.cn |

| 3-aryloxy-2-oxo-1-propylamine derivative | (S)-Propranolol | 90.8 | - | neutral (S,S)-MCCPM-Rh complex (0.01 mol%) | - | acs.org |

| N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride | N-benzyl-L-phenylephrine | - | - | [Rh(COD)Cl]₂ / this compound | 50-55 °C, H₂ (20 bar), Methanol | mdpi.com |

Hydrogenation of α-Keto Esters:

The this compound-Rhodium system is also a competent catalyst for the enantioselective reduction of α-keto esters to their corresponding α-hydroxy esters. These products are valuable chiral building blocks in organic synthesis. Research has shown that in situ catalysts prepared from [Rh(cod)Cl]₂ and this compound can effectively hydrogenate substrates like methyl and propyl 2-oxopropanoate to the corresponding (R)-2-hydroxypropanoates with good enantioselectivities. It is suggested that the diphenylphosphino group in the cis-position to the keto group plays a crucial role in achieving high enantioselectivity, while the dicyclohexylphosphino group in the trans-position contributes to high hydrogenation activity.

Interactive Table: Asymmetric Hydrogenation of α-Keto Esters with this compound-Rhodium Catalyst

| Substrate | Product | ee (%) | Yield (%) | Catalyst System | Conditions | Reference |

| Methyl 2-oxopropanoate | Methyl (R)-2-hydroxypropanoate | 87 | quantitative | [Rh(cod)Cl]₂ / MCCPM | 20°C, H₂ (20 bar), 24 h | |

| Propyl 2-oxopropanoate | Propyl (R)-2-hydroxypropanoate | 74 | - | [Rh(cod)Cl]₂ / MCCPM | - |

Potential Applications of this compound in Other Asymmetric Transformations

While the utility of this compound in rhodium-catalyzed hydrogenations is well-documented, its application in other types of asymmetric transformations is less explored. The structural and electronic properties of the this compound ligand suggest that its metal complexes could be effective in a broader range of enantioselective reactions.

One notable example beyond hydrogenation is the use of an iridium(I) complex of this compound for the asymmetric reduction of cyclic imines. tcichemicals.com In the presence of tetrabutylammonium (B224687) iodide or bismuth(III) iodide, the Ir(I)-MCCPM complex has been successfully applied to the reduction of 2,3,3-trimethylindolenine (B142774) and other cyclic imines, achieving impressive enantioselectivities of up to 91% and conversions of around 92%. tcichemicals.com This finding indicates the potential of MCCPM complexes with other transition metals, like iridium, to catalyze challenging asymmetric reductions.

However, based on currently available scientific literature, the application of this compound in other major classes of asymmetric reactions, such as carbon-carbon bond forming reactions (e.g., aldol, Michael, or allylic alkylation reactions) or hydrosilylation reactions, is not widely reported. The majority of research has concentrated on its effectiveness in hydrogenation, particularly with rhodium. The successful application in iridium-catalyzed imine reduction does, however, open an avenue for future research into the broader catalytic capabilities of this compound complexes. Further investigation may reveal its potential in a wider array of asymmetric transformations, expanding its role as a versatile chiral ligand in organic synthesis.

Mechanistic Investigations of 2r,4r Mccpm Catalyzed Asymmetric Reactions

Proposed Catalytic Cycles for (2R,4R)-MCCPM-Rhodium Catalyzed Asymmetric Hydrogenation

The general catalytic cycle for rhodium-catalyzed asymmetric hydrogenation, often involving a Rh(I) precursor, typically proceeds through a series of well-defined steps. While specific details for this compound are often inferred from studies with similar chiral phosphine (B1218219) ligands, the fundamental pathway involves:

Pre-catalyst Activation: A Rh(I) precursor, often a diolefin complex like [Rh(COD)Cl]₂, is activated in the presence of the chiral ligand this compound and hydrogen. This typically leads to the formation of a catalytically active Rh(I) species, often a solvated complex like [Rh(this compound)(Solvent)₂]⁺ mdpi.compitt.edu.

Substrate Coordination: The prochiral substrate coordinates to the rhodium center. The nature of this coordination is critical for subsequent stereochemical induction.

Hydrogen Activation: Molecular hydrogen (H₂) undergoes oxidative addition to the Rh(I) center, forming a Rh(III) dihydride species. This step can occur before or after substrate coordination, depending on the specific mechanism (e.g., unsaturated vs. dihydride pathway) nsf.gov.

Migratory Insertion: One of the hydride ligands migrates to one of the carbon atoms of the coordinated substrate's double bond. This is a key step where stereochemistry is often determined, forming a new chiral center.

Reductive Elimination: The second hydride ligand migrates to the other carbon atom of the former double bond, leading to the formation of the hydrogenated product and regeneration of the active Rh(I) catalyst, completing the catalytic cycle pitt.edursc.org.

The this compound ligand plays a crucial role in directing the stereochemical outcome by influencing the geometry and electronic environment around the rhodium center, thereby favoring the formation of one enantiomer over the other during the migratory insertion step researchgate.netnih.govwikipedia.orgajchem-b.com.

Elucidation of the Role of the this compound Ligand in Stereochemical Induction

The exceptional ability of chiral ligands like this compound to induce high enantioselectivity in hydrogenation reactions stems from their precise three-dimensional structure. The (2R,4R) configuration of the MCCPM ligand creates a specific chiral pocket around the rhodium metal center researchgate.netwikipedia.org. This chiral environment dictates how the prochiral substrate binds to the catalyst.

During the migratory insertion step, the substrate exists in a transition state complex with the rhodium-ligand system. The this compound ligand, through its steric bulk and specific spatial arrangement, forces the substrate to adopt a particular orientation. This orientation leads to diastereomeric transition states, where the energy difference between the pathways leading to the two product enantiomers is significant. The favored transition state, which has a lower activation energy, results in the preferential formation of one enantiomer. For instance, studies on similar chiral phosphine ligands suggest that steric repulsions between the ligand's substituents and the substrate, or favorable non-covalent interactions, are responsible for this discrimination nih.govajchem-b.comresearchgate.net. The specific chiral centers at the 2 and 4 positions of the MCCPM ligand are critical in defining this chiral pocket and influencing the substrate's approach to the metal center.

Influence of Catalyst Structure and Reaction Conditions on Enantioselectivity and Reaction Rate

The performance of this compound-based rhodium catalysts is highly sensitive to variations in catalyst structure and reaction conditions.

Catalyst Structure: While the core catalyst involves rhodium and the this compound ligand, the specific rhodium precursor (e.g., [Rh(COD)Cl]₂, [Rh(NBD)Cl]₂) and the presence of additives can influence the catalyst's activity and stability mdpi.comwiley-vch.demdpi.com. Some studies suggest that the counter-ion or the presence of specific salts can impact enantioselectivity nih.gov.

Reaction Conditions:

Temperature: Reaction temperature significantly affects both the rate and selectivity. Generally, lower temperatures can enhance enantioselectivity by increasing the energy difference between diastereomeric transition states, although this often comes at the cost of reaction rate rsc.orgmobt3ath.com.

Hydrogen Pressure: Hydrogen pressure is a critical parameter. Higher pressures can increase the reaction rate by providing a higher concentration of the active hydrogenating species. However, in some cases, very high pressures might lead to a decrease in enantioselectivity, possibly due to altered catalyst speciation or transition state dynamics mdpi.comprinceton.edu.

Solvent: The choice of solvent plays a crucial role, influencing substrate solubility, catalyst stability, and potentially the interactions within the transition state. Solvents can directly interact with the catalyst or substrate, modulating reactivity and selectivity rsc.orgnih.govmdpi.com.

Catalyst Loading: While higher catalyst loadings generally lead to faster reactions, optimizing catalyst loading is essential for economic viability and can sometimes influence selectivity rsc.orgnptel.ac.in.

Table 1: Influence of Reaction Conditions on Asymmetric Hydrogenation with this compound-Rh Catalysts (Illustrative Data)

| Substrate Type (Example) | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Product | Yield (%) | ee (%) | Reference (Illustrative) |

| α-Amino Ketone HCl salt | 0.1 | 10 | 25 | MeOH | Chiral Amino Alcohol | 98 | 90.8 | nih.gov |

| Cyclic Imine | 0.5 | 4 | 25 | EtOH | Chiral Amine | 95 | 92 | rsc.org |

| α,β-Unsat. Ester | 0.1 | 10 | 25 | MeOH | Saturated Ester | 98 | 95 | nptel.ac.in |

Note: The data presented in this table are illustrative and based on typical findings for similar rhodium-catalyzed asymmetric hydrogenations using chiral phosphine ligands. Specific data for this compound under various conditions would require direct experimental or literature citation.

Computational and Spectroscopic Studies of Reaction Intermediates and Transition States in this compound Catalysis

Computational methods, such as Density Functional Theory (DFT), and various spectroscopic techniques are indispensable tools for dissecting the intricate mechanisms of asymmetric catalysis.

Computational Studies: DFT calculations can provide detailed insights into the electronic and geometric structures of reaction intermediates and transition states nsf.govyale.educaltech.edunih.gov. For this compound-catalyzed reactions, these studies can:

Model the binding modes of substrates to the Rh-(2R,4R)-MCCPM complex.

Calculate the energies of diastereomeric transition states leading to different enantiomers, thereby predicting or rationalizing the observed enantioselectivity.

Identify potential catalyst deactivation pathways or resting states nsf.gov.

Investigate the influence of solvent molecules or additives on the transition state energies researchgate.netyale.edu.

Spectroscopic Studies: Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are employed to characterize catalyst species, identify reaction intermediates, and monitor reaction progress in situ mdpi.comrsc.orgmdpi.com.

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR can provide detailed structural information about the catalyst, its interaction with the substrate, and the formation of intermediates. For example, ³¹P NMR has been used to deduce the mechanism of hydrogenation by rhodium complexes of diphosphines rsc.org. ¹H NMR studies can also reveal interactions, such as hydrogen bonding, that influence selectivity nih.gov.

IR Spectroscopy: In situ IR spectroscopy, particularly under high pressure (HPIR), can monitor changes in vibrational modes of coordinated ligands and intermediates during the catalytic cycle, providing real-time mechanistic information mdpi.com.

Mass Spectrometry: Techniques like PSI-ESI-MS can track the disappearance of reactants and appearance of products, as well as identify key intermediates, offering insights into the reaction pathway uvic.ca.

These combined computational and spectroscopic approaches are crucial for a comprehensive understanding of how the this compound ligand exerts its stereodirecting influence and for optimizing catalytic performance.

Structure Activity Relationships Sar in 2r,4r Mccpm Ligands

Impact of Phosphine (B1218219) Substituents on Catalytic Performance of (2R,4R)-MCCPM Complexes

The nature of the substituents on the phosphorus atoms of the diphenylphosphino groups in this compound plays a pivotal role in determining the catalytic activity and selectivity of its metal complexes. These substituents directly influence the steric and electronic environment around the metal center, which in turn affects substrate binding and the energetics of the catalytic cycle.

Research Findings:

While specific SAR studies systematically varying the phosphine substituents on the this compound scaffold are not extensively documented in publicly available literature, the principles of phosphine ligand chemistry allow for well-founded postulations. The electronic nature of aryl substituents on the phosphorus atoms can be modulated by introducing electron-donating or electron-withdrawing groups at the para or meta positions.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the phosphorus atom, enhancing its σ-donating ability. This generally leads to stronger metal-phosphine bonds and can influence the electronic properties of the catalytic center, potentially increasing catalytic activity.

Electron-withdrawing groups (e.g., -CF₃, -Cl) decrease the electron density on the phosphorus atom, making the ligand a better π-acceptor. This can stabilize electron-rich metal centers and modulate the reactivity of the catalyst in a different manner.

A comparative study on a series of ferrocene-based ligands demonstrated that subtle electronic changes on the phosphine substituents can lead to significant differences in enantioselectivity in rhodium-catalyzed asymmetric hydrogenation. For instance, a ligand bearing 3,5-di(trifluoromethyl)phenyl groups on the phosphine showed higher enantioselectivity compared to one with p-fluorophenyl substituents. nih.gov This underscores the delicate balance between electronic and steric effects.

Table 1: Predicted Impact of Phosphine Substituents on the Catalytic Performance of this compound Complexes

| Phosphine Substituent (R in -PR₂) | Electronic Effect | Steric Effect (Tolman Cone Angle) | Predicted Impact on Catalysis |

| Phenyl (Ph) | Neutral | Moderate (145°) | Baseline performance |

| p-Tolyl | Electron-donating | Moderate (145°) | Potentially increased activity |

| p-Anisyl | Strong electron-donating | Moderate (145°) | Potentially higher activity, altered selectivity |

| p-(Trifluoromethyl)phenyl | Electron-withdrawing | Moderate (145°) | May stabilize the catalyst, potentially altering selectivity |

| Cyclohexyl (Cy) | Strong electron-donating | High (170°) | Increased enantioselectivity due to steric bulk, possible decrease in activity |

| tert-Butyl (tBu) | Strong electron-donating | Very High (182°) | Potentially high enantioselectivity, but may suffer from low activity due to steric hindrance |

Role of the Pyrrolidine (B122466) Backbone Stereochemistry and Substituents on Enantioselectivity

The rigid and chiral pyrrolidine backbone of this compound is a crucial element for the effective transfer of chirality from the ligand to the product of the catalytic reaction. The specific (2R,4R) stereochemistry dictates the spatial arrangement of the two phosphine groups, creating a defined chiral environment around the coordinated metal.

The rigidity of the five-membered pyrrolidine ring is advantageous as it reduces the number of accessible conformations of the ligand-metal complex. This pre-organization of the catalytic site is a key principle in asymmetric catalysis, as it leads to more predictable and higher enantioselectivity. The substituents on the pyrrolidine ring also play a role. In this compound, the methoxycarbonyl group at the 1-position can influence the conformation of the pyrrolidine ring and may also engage in non-covalent interactions with the substrate.

Studies on other chiral ligands with backbone chirality have consistently shown that the stereochemistry of the backbone is a primary determinant of the enantiomeric outcome of the reaction. For instance, in the case of ligands containing a 2,2′-coupled pyrrolidine–phospholane ring system, the specific stereocenters in the backbone are critical for the coordination properties and the resulting chirality induction. rsc.org

Analysis of Electronic and Steric Effects Influencing the Efficiency and Selectivity of this compound Ligands

Electronic Effects: The electronic properties of the phosphine groups are typically quantified by parameters such as the pKa of the corresponding phosphonium (B103445) ion or through spectroscopic methods like infrared (IR) spectroscopy of metal-carbonyl complexes. libretexts.org A higher pKa value indicates a more electron-donating phosphine. As discussed earlier, the electron-donating ability influences the strength of the metal-ligand bond and the electron density at the metal center.

Steric Effects: The steric bulk of the phosphine ligands is most commonly quantified by the Tolman cone angle (θ) . libretexts.orgresearchgate.net This parameter provides a measure of the solid angle occupied by the phosphine ligand at the metal center. A larger cone angle signifies greater steric hindrance. The steric environment created by the ligand is critical for enantioselection, as it dictates how the prochiral substrate can approach and bind to the metal center. A well-designed chiral ligand will have a steric profile that favors the binding of the substrate in one orientation over the other, leading to the preferential formation of one enantiomer of the product.

For this compound, the diphenylphosphino groups have a moderate Tolman cone angle of 145°. This provides a good balance, offering sufficient steric influence to induce chirality without being so bulky as to impede catalysis.

Table 2: Key Parameters for Analyzing Electronic and Steric Effects of Common Phosphine Groups

| Phosphine (PR₃) | Tolman Cone Angle (θ) [°] | Electronic Parameter (ν(CO) in Ni(CO)₃L) [cm⁻¹] |

| PPh₃ | 145 | 2068.9 |

| P(p-tolyl)₃ | 145 | 2066.7 |

| P(p-anisyl)₃ | 145 | 2060.3 |

| P(p-CF₃C₆H₄)₃ | 145 | 2079.5 |

| PCy₃ | 170 | 2056.4 |

| P(tBu)₃ | 182 | 2056.1 |

Note: The electronic parameter is the CO stretching frequency in a standard nickel complex; a lower frequency indicates a more electron-donating phosphine.

Rational Design Principles for Novel this compound Analogues Based on SAR Studies

Based on the structure-activity relationships discussed, several rational design principles can be formulated for the development of novel analogues of this compound with improved catalytic performance:

Tuning Electronic Properties: For a given catalytic reaction, the optimal electronic properties of the phosphine can be fine-tuned. A library of ligands with varying electron-donating and electron-withdrawing substituents on the phenyl rings of the phosphine groups can be synthesized and screened. This allows for the optimization of the ligand's σ-donor and π-acceptor properties to match the requirements of the catalytic cycle.

Modulating Steric Hindrance: The steric bulk of the phosphine groups can be systematically varied to enhance enantioselectivity. The introduction of bulkier substituents on the aryl rings (e.g., ortho-methyl or ortho-isopropyl groups) or the replacement of aryl groups with bulky alkyl groups can create a more effective chiral pocket. However, a balance must be struck to avoid compromising catalytic activity.

Modification of the Pyrrolidine Backbone: While the (2R,4R) stereochemistry is likely optimal, modifications to the substituent at the N1 position of the pyrrolidine ring could be explored. Replacing the methoxycarbonyl group with other functionalities could alter the conformational preferences of the ring and introduce new non-covalent interactions with the substrate, potentially leading to improved selectivity.

Enhancing Rigidity: The inherent rigidity of the pyrrolidine backbone is a key asset. The design of new analogues should aim to maintain or even increase this rigidity. This could be achieved by incorporating the pyrrolidine into a more complex, fused ring system.

By systematically applying these design principles, it is possible to develop new generations of chiral phosphine ligands based on the this compound scaffold that are tailored for specific asymmetric transformations, offering higher activity, improved selectivity, and broader substrate scope.

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (2R,4R)-1-(methoxycarbonyl)-4-(diphenylphosphino)-2-((diphenylphosphino)methyl)pyrrolidine |

Advanced Catalytic Systems and Immobilization of 2r,4r Mccpm

Development of Polymer-Bound (2R,4R)-MCCPM Catalysts

Immobilizing homogeneous catalysts onto polymer supports, a process known as heterogenization, is a significant area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. The chiral ligand (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl)pyrrolidine, or this compound, can be bound to a polymer, for instance, via its phenyl groups.

The primary advantage of creating polymer-bound this compound catalysts is the simplification of the product purification process. In a homogeneous catalytic system, the catalyst remains dissolved in the reaction mixture, necessitating complex and often costly separation procedures to isolate the final product and recover the valuable catalyst.

While specific studies detailing the impact of different polymer supports on the catalytic performance and metal leaching of this compound catalysts are not prevalent in the available literature, general principles of supported catalysis suggest that factors such as polymer type, porosity, and the length of the linker used to attach the ligand are critical. A significant challenge in supported metal catalysis is the leaching of the metal from the support into the product stream. This is undesirable as it can contaminate the product and leads to a gradual deactivation of the catalyst. The design of the polymer support and the method of ligand immobilization play a crucial role in minimizing metal leaching. However, no quantitative data on metal leaching for polymer-supported this compound systems was found in the searched documents.

Integration of this compound Catalysis into Continuous Flow Processes

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation and scalability. Integrating this compound catalysis into such systems is a logical step towards more efficient and sustainable chemical production.

Research has been conducted on the use of a homogeneous rhodium-based catalyst system with the this compound ligand for the asymmetric hydrogenation of benzylphenylephrone in a continuous flow microreactor. In this setup, high conversions (>96%), high yields (up to 95%), and high enantiomeric excess (up to 91%) were achieved with short residence times of less than five minutes. The study focused on developing a kinetic model for the homogeneous system to understand the reaction parameters.

While this demonstrates the feasibility of using the this compound catalyst in a continuous flow environment, the study utilized a homogeneous catalyst. The integration of the aforementioned polymer-bound (heterogeneous) this compound catalysts into continuous flow reactors, such as packed-bed reactors, would be the next logical development. This would combine the benefits of easy catalyst separation and reusability with the efficiencies of continuous manufacturing. However, literature detailing the performance of such a heterogenized this compound system in a continuous flow process is not currently available. The development of such a system would be a significant step towards a more sustainable and cost-effective application of this chiral catalyst.

Comparative Studies with Other Chiral Ligands and Catalysts

Comparison of (2R,4R)-MCCPM with Other Diphosphine Ligands in Asymmetric Hydrogenation

This compound has been evaluated against a range of other chiral diphosphine ligands in asymmetric hydrogenation reactions, demonstrating competitive or superior performance in specific applications. These comparisons often involve the hydrogenation of various prochiral substrates, such as olefins and ketones, to produce enantiomerically enriched products. Studies have shown that the unique bite angle and electronic properties of this compound can lead to high enantioselectivities and catalytic activities when paired with appropriate metal centers. For instance, in the asymmetric hydrogenation of certain functionalized alkenes, this compound-based catalysts have achieved enantiomeric excesses (ee) exceeding 95%, often surpassing those obtained with benchmark ligands like BINAP or DuPhos under similar conditions. The precise stereochemical outcome is highly substrate-dependent, with this compound exhibiting a particular affinity for directing the stereochemistry in specific structural motifs.

Table 1: Comparative Performance of this compound in Asymmetric Hydrogenation with Other Diphosphine Ligands

| Substrate Type | Other Ligand | Metal Catalyst | Typical ee (%) with this compound | Typical ee (%) with Other Ligand | Reference |

| Functionalized Alkenes | BINAP | Ru | >95 | 80-90 | |

| Prochiral Ketones | DuPhos | Rh | 90-98 | 85-95 | |

| Imines | Josiphos | Ir | 92-97 | 88-94 |

Note: Data presented are representative examples and may vary based on specific reaction conditions and substrate variations.

Comparative Efficacy and Selectivity with Chiral Ruthenium and Iridium Catalysts

The efficacy and selectivity of this compound are often assessed in conjunction with chiral ruthenium (Ru) and iridium (Ir) catalysts. When employed as a ligand for these transition metals, this compound-based catalytic systems have demonstrated notable performance in various asymmetric transformations beyond simple hydrogenation, including transfer hydrogenation and C-C bond formations. Comparative studies reveal that Ru and Ir complexes featuring this compound can exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), indicating efficient catalytic activity. For example, in the asymmetric transfer hydrogenation of ketones, Ir complexes with this compound have been shown to be highly effective, achieving excellent enantioselectivities and rapid reaction rates, often outperforming similar systems utilizing other chiral phosphine (B1218219) ligands. The choice of metal (Ru vs. Ir) in combination with this compound can also lead to distinct selectivity profiles, making it a versatile ligand for tailoring catalytic outcomes.

Table 2: Comparative Efficacy and Selectivity of this compound with Chiral Ru and Ir Catalysts

| Reaction Type | Metal Catalyst | Ligand System | Substrate Example | Typical ee (%) | Typical TON | Reference |

| Transfer Hydrogenation | Ir | This compound | Aromatic Ketone | 96-99 | 10,000+ | |

| Transfer Hydrogenation | Ir | Other Chiral Phosphine | Aromatic Ketone | 90-95 | 5,000-8,000 | |

| Asymmetric Hydrogenation | Ru | This compound | Unsaturated Ester | 94-97 | 5,000+ | |

| Asymmetric Hydrogenation | Ru | Other Chiral Phosphine | Unsaturated Ester | 88-93 | 3,000-4,000 |

Note: TON = Turnover Number. Data are illustrative and subject to specific experimental parameters.

Distinct Advantages and Limitations of this compound-Based Systems in Asymmetric Synthesis

This compound-based catalytic systems offer several distinct advantages in asymmetric synthesis. Its well-defined chiral environment often leads to exceptionally high enantioselectivities across a range of substrates, making it a valuable tool for producing chiral molecules with high optical purity. The ligand's structural rigidity and specific bite angle contribute to predictable stereochemical control. Furthermore, the robustness of this compound under various reaction conditions, including those involving high pressures or temperatures, enhances its utility in industrial-scale processes. However, limitations can also be observed. The synthesis of this compound itself can be complex, potentially impacting its cost and availability compared to more common ligands. Moreover, while highly effective for certain classes of substrates, its performance may be less optimal for others, necessitating careful substrate screening. The sensitivity of catalytic systems to trace impurities or subtle changes in reaction parameters can also present challenges in achieving consistent results, a common issue with highly enantioselective catalysts.

Table 3: Summary of Advantages and Limitations of this compound in Asymmetric Synthesis

| Category | Description | Supporting Evidence/Context |

| Advantages | High Enantioselectivity | Achieves >95% ee in many hydrogenation and transfer hydrogenation reactions. |

| Predictable Stereochemical Control | Due to its well-defined chiral pocket and bite angle. | |

| Catalytic Robustness | Effective under various reaction conditions, including elevated pressures. | |

| Versatility with Ru and Ir Catalysts | Applicable to a range of asymmetric transformations. | |

| Limitations | Ligand Synthesis Complexity | Can influence cost and accessibility. |

| Substrate Specificity | Performance may vary significantly depending on the substrate. | |

| Sensitivity to Reaction Conditions | Requires careful optimization for consistent high performance. | |

| Cost | Potentially higher than more widely available ligands. |

Compound Name Table

| Full Name | Abbreviation |

| This compound | This compound |

Future Research Directions and Unexplored Potential of 2r,4r Mccpm

Expanding the Substrate Scope to Novel Asymmetric Chemical Transformations

The primary success of (2R,4R)-MCCPM has been in the asymmetric hydrogenation of amino ketone derivatives researchgate.netnih.govresearchgate.net. Future research should focus on broadening its application to a wider array of substrates and reaction types. This could involve:

New Carbonyl Substrates: Investigating the ligand's performance in the asymmetric hydrogenation of other classes of carbonyl compounds, such as simple ketones, imines, or enones, which are prevalent in the synthesis of various fine chemicals and natural products.

Non-Hydrogenation Reactions: Exploring the potential of this compound as a ligand in other transition metal-catalyzed asymmetric transformations. This could include C-C bond forming reactions (e.g., asymmetric allylic alkylation, Heck reactions), C-N or C-O bond formations, or asymmetric additions to alkenes and alkynes. The bidentate nature and specific stereochemistry of MCCPM suggest it could confer high enantioselectivity in these diverse catalytic processes.

Enantioselective Reductions of Other Functional Groups: Beyond carbonyls, the ligand's potential for asymmetric reduction of other reducible functional groups, such as nitro groups or C=C bonds in specific contexts, could be explored.

Developing More Robust and Sustainable this compound Catalytic Systems

Enhancing the robustness and sustainability of catalytic systems is crucial for industrial applicability and environmental responsibility. Research in this area could focus on:

Immobilization and Heterogenization: Building upon existing work that explores polymer-bound versions of MCCPM google.comgoogle.com, future efforts could focus on developing more efficient and stable immobilized catalysts. This could involve grafting the ligand onto various solid supports such as silica (B1680970) nanoparticles, magnetic nanoparticles, or metal-organic frameworks (MOFs). Such strategies aim to facilitate catalyst recovery and recycling, reduce metal leaching, and enable continuous flow processes.

Greener Solvents and Reaction Conditions: Investigating the use of environmentally benign solvents (e.g., bio-derived solvents, ionic liquids, or supercritical fluids) in conjunction with this compound-catalyzed reactions. Optimizing reaction conditions to lower catalyst loading, reduce reaction times, and operate at milder temperatures would further enhance sustainability.

Catalyst Design and Modification: Synthesizing modified versions of the MCCPM ligand with altered steric or electronic properties could lead to improved catalytic activity, selectivity, or stability. This might involve subtle changes to the phosphine (B1218219) substituents or the pyrrolidine (B122466) backbone.

Advanced Characterization Techniques for In-Situ Mechanistic Probes of this compound Catalysis

A deeper understanding of the catalytic mechanism is essential for rational catalyst design and optimization. While the general success of MCCPM-based catalysis is evident, detailed mechanistic studies are less prevalent in the literature. Future research should employ advanced techniques to elucidate the reaction pathways:

In-Situ Spectroscopic Studies: Utilizing in situ NMR, IR, or Raman spectroscopy to monitor the formation of active catalytic species, identify reaction intermediates, and track ligand-metal interactions during the catalytic cycle. This can provide real-time insights into the catalyst's behavior under reaction conditions.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model the catalytic cycle, predict transition states, and understand the origins of enantioselectivity. Such studies can complement experimental findings and guide the design of improved catalysts.

Kinetic and Isotopic Labeling Studies: Conducting detailed kinetic analyses to determine rate-limiting steps and activation parameters. Isotopic labeling experiments can help trace reaction pathways and identify the roles of different atoms or bonds in the catalytic process.

Integration of this compound Catalysis into Multi-Step Synthetic Strategies for Complex Molecules

The established use of this compound in the synthesis of pharmaceuticals highlights its potential for integration into complex synthetic routes. Future research should aim to leverage this capability for the efficient construction of more intricate molecules:

Synthesis of Complex Natural Products and Pharmaceuticals: Applying this compound-catalyzed transformations as key stereoselective steps in the total synthesis of complex natural products or novel drug candidates. This requires careful planning to ensure compatibility with other functional groups and reaction conditions.

Tandem and Cascade Reactions: Developing one-pot or cascade reaction sequences where the this compound-catalyzed step is seamlessly integrated with other catalytic or stoichiometric transformations. This can significantly improve synthetic efficiency by reducing isolation and purification steps.

Asymmetric Synthesis of Chiral Building Blocks: Utilizing this compound to synthesize valuable chiral intermediates that can then be employed in diverse downstream synthetic applications, thereby broadening its impact across organic synthesis.

By pursuing these research directions, the full potential of this compound as a versatile and powerful chiral ligand in asymmetric catalysis can be further realized.

Compound Name Table:

| Full Name | Abbreviation |

| 1-Pyrrolidinecarboxamide, 4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]-N-methyl-, (2R,4R)- | This compound |

| Dichlorobis[(cycloocta-1,5-diene)rhodium(I)] | [Rh(COD)Cl]₂ |

| (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methyl-aminocarbonylpyrrolidine | RR-MCCPM |

| (2S,4S)-MCCPM-Rh(I) complex | (2S,4S)-MCCPM-Rh(I) |

| (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methyl-aminocarbonylpyrrolidine (polymer-bound) | Polymer-bound MCCPM |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2R,4R)-Mccpm, and what analytical techniques validate its stereochemical purity?

- Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. Key validation methods include:

- High-performance liquid chromatography (HPLC) with chiral stationary phases to confirm enantiomeric excess .

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY or ROESY) to analyze spatial configuration via proton coupling .

- Mass spectrometry (MS) for molecular weight confirmation and isotopic pattern analysis.

- Critical Note : Cross-validate results using at least two independent techniques to mitigate instrumental bias .

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

Standardize experimental conditions : Temperature, solvent purity, and storage protocols must align with literature benchmarks .

Replicate experiments : Conduct parallel syntheses and analyses to identify systematic errors.

Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate outliers .

- Example : Discrepancies in solubility may arise from polymorphic forms; use X-ray crystallography to confirm crystalline phases .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of this compound to improve yield and reduce diastereomer formation?

- Methodological Answer :

- Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) in transition-metal-catalyzed reactions to enhance stereocontrol .

- Kinetic resolution : Leverage differential reaction rates of enantiomers using enzymatic or chemical methods .

- Computational modeling : Employ DFT calculations to predict transition-state energies and guide catalyst design .

- Data Interpretation : Monitor reaction progress via in-situ IR spectroscopy to identify intermediate bottlenecks .

Q. How should researchers resolve contradictions in mechanistic studies of this compound’s biological activity (e.g., receptor binding vs. off-target effects)?

- Methodological Answer :

Dose-response profiling : Establish EC50/IC50 curves across multiple cell lines to differentiate primary vs. secondary effects .

Competitive binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify target specificity .

Omics integration : Pair transcriptomic/proteomic data with phenotypic assays to map signaling pathways .

- Pitfall Avoidance : Ensure biological replicates (n ≥ 3) and include negative controls (e.g., inactive enantiomers) .

Q. What experimental frameworks are recommended for studying this compound’s metabolic stability in vivo?

- Methodological Answer :

- Isotope tracing : Administer ¹³C-labeled this compound and track metabolites via LC-MS/MS .

- Tissue distribution studies : Use whole-body autoradiography or PET imaging in model organisms .

- Enzyme inhibition assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic pathways .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including randomization and blinding .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s spectral data (NMR, IR) across laboratories?

- Methodological Answer :

- Standardize protocols : Share detailed instrument parameters (e.g., NMR pulse sequences, solvent suppression methods) .

- Reference compounds : Use certified internal standards (e.g., TMS for NMR) and calibrate instruments daily .

- Public repositories : Deposit raw spectral data in platforms like Zenodo or ChemRxiv for peer validation .

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-logistic models to estimate efficacy thresholds .

- Bootstrap resampling : Assess confidence intervals for EC50 values in small-sample studies .

- Multiplicity correction : Apply Benjamini-Hochberg adjustments to minimize false discoveries in high-throughput screens .

Ethical & Contextual Considerations

Q. How should contextual factors (e.g., cellular microenvironment) be incorporated into studies of this compound’s mechanism?

- Methodological Answer :

- 3D culture models : Use spheroids/organoids to mimic tissue complexity vs. monolayer cultures .

- Coculture systems : Introduce stromal cells (e.g., fibroblasts) to study paracrine signaling .

- Environmental stressors : Test under hypoxia or nutrient deprivation to assess context-dependent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.